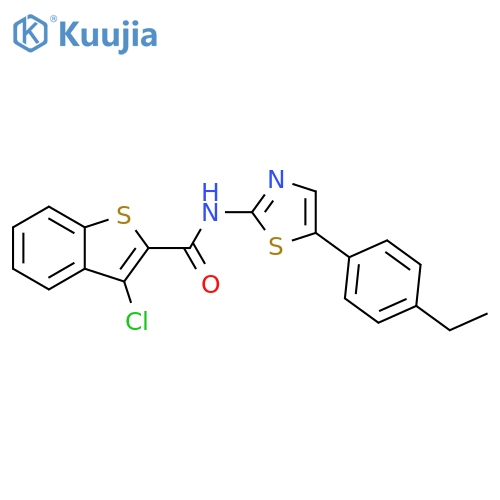Cas no 392249-00-2 (3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

392249-00-2 structure
商品名:3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide
3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide
- 3-chloro-N-(5-(4-ethylphenyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[5-(4-ethylphenyl)-2-thiazolyl]-
- AKOS024576016
- F0359-0176
- Oprea1_217103
- 3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- 392249-00-2
-
- インチ: 1S/C20H15ClN2OS2/c1-2-12-7-9-13(10-8-12)16-11-22-20(26-16)23-19(24)18-17(21)14-5-3-4-6-15(14)25-18/h3-11H,2H2,1H3,(H,22,23,24)
- InChIKey: JIYJWOXXFMCWDS-UHFFFAOYSA-N
- ほほえんだ: C12=CC=CC=C1C(Cl)=C(C(NC1=NC=C(C3=CC=C(CC)C=C3)S1)=O)S2
計算された属性
- せいみつぶんしりょう: 398.0314331g/mol
- どういたいしつりょう: 398.0314331g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 98.5Ų
じっけんとくせい
- 密度みつど: 1.401±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 4.90±0.70(Predicted)
3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0359-0176-75mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-100mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-4mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-3mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-50mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-15mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-10μmol |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-30mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-40mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0359-0176-5mg |
3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
392249-00-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
392249-00-2 (3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide) 関連製品
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
